2-{2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide
Overview
Description
2-{2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.16377084 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reversible Optical Storage in Polymers
Nitrophenyl derivatives, similar in structure to the compound , have been used to synthesize copolymers exhibiting significant photoinduced birefringence, indicating potential applications in reversible optical storage technologies. These copolymers demonstrate the capability of photoinducing and photoerasing birefringence on films, with a noted cooperative motion between azo and nitrophenyl groups enhancing the optical properties. This research underscores the potential of such compounds in the development of advanced optical storage and photonic devices (Meng et al., 1996).
Polymer Synthesis and Properties
The synthesis of polyamides incorporating nucleobase structures has been explored, using chemical reactions that involve components structurally related to the specified compound. These polyamides, featuring uracil and adenine as side groups, show promise for biopolymer research, with implications for material science and bioengineering applications due to their water solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).
Advanced Material Applications
Research on substituted benzamides, akin to the compound , reveals their efficacy as inhibitors of mosquito development, offering insights into their potential use in controlling larval populations without causing significant harm to non-target organisms. This highlights the broader application of such compounds in environmental and public health sectors (Schaefer et al., 1978).
Molecular Electronics
Studies have demonstrated the use of nitroamine compounds in molecular electronic devices, showing significant on-off peak-to-valley ratios and negative differential resistance. This suggests the potential of nitrophenyl derivatives, similar to the specified compound, in the development of molecular switches and electronic devices, contributing to advancements in nanotechnology and electronics (Chen et al., 1999).
Properties
IUPAC Name |
2-[2-(4-methyl-3-nitroanilino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-16-12-13-19(14-21(16)27(30)31)26-23(28)15-32-22-11-7-6-10-20(22)24(29)25-17(2)18-8-4-3-5-9-18/h3-14,17H,15H2,1-2H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFCAZHRRLQEEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.